Tris(2,5-dimethylphenyl)phosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tris(2,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27P/c1-16-7-10-19(4)22(13-16)25(23-14-17(2)8-11-20(23)5)24-15-18(3)9-12-21(24)6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAYGTMPJQOOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)P(C2=C(C=CC(=C2)C)C)C3=C(C=CC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370554 | |

| Record name | TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115034-38-3 | |

| Record name | TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tris(2,5-dimethylphenyl)phosphine

Abstract: This technical guide provides a comprehensive overview of Tris(2,5-dimethylphenyl)phosphine, a sterically hindered and electron-rich tertiary phosphine ligand. Tailored for researchers, scientists, and professionals in drug development and catalysis, this document delves into the core physicochemical properties, a detailed synthesis protocol, key applications in modern synthetic chemistry, and essential safety and handling guidelines. The content is structured to deliver not only factual data but also expert insights into the practical application and rationale behind its use, ensuring a thorough understanding for both academic and industrial audiences.

Core Compound Identification and Properties

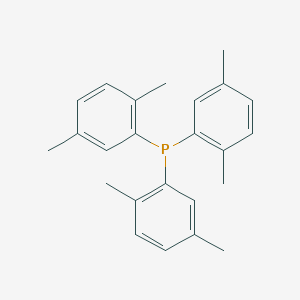

This compound, also known as Tri(2,5-xylyl)phosphine, is a bulky, monodentate phosphine ligand. Its structure features a central phosphorus atom bonded to three 2,5-dimethylphenyl (xylyl) rings. The ortho- and meta-methyl groups on the phenyl rings create significant steric hindrance around the phosphorus center, a feature that is deliberately engineered to influence the reactivity and selectivity of metal catalysts.

Chemical Formula and Molecular Weight

The fundamental identifiers for this compound are its chemical formula and molecular weight, which are crucial for all stoichiometric calculations in synthesis and catalysis.

Physicochemical Data

The physical properties of a ligand are critical for determining appropriate solvents, reaction conditions, and purification methods. The data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tris(2,5-dimethylphenyl)phosphane | [1] |

| CAS Number | 115034-38-3 | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Molecular Weight | 346.4 g/mol | [1] |

| Melting Point | 160-165 °C (for the related isomer Tris(3,5-dimethylphenyl)phosphine) | [3] |

| Solubility | Soluble in many organic solvents (e.g., THF, Toluene, Dichloromethane) | [4] |

Note: Specific melting point data for the 2,5-isomer is not widely published; data for the closely related 3,5-isomer is provided for reference.

Synthesis Protocol: A Validated Approach

The synthesis of tertiary aryl phosphines like this compound is most commonly achieved through the reaction of a Grignard reagent with a phosphorus halide, typically phosphorus trichloride (PCl₃).[5] This method is reliable and scalable, making it a staple in synthetic chemistry laboratories.

Rationale of the Synthetic Pathway

The Grignard reaction is the method of choice due to its efficiency and the commercial availability of the starting materials. The core of this synthesis is the nucleophilic attack of the carbanion from the Grignard reagent (2,5-dimethylphenylmagnesium bromide) on the electrophilic phosphorus atom of PCl₃. The reaction proceeds in a stepwise substitution of the three chloride atoms. The stoichiometry is critical; a 3:1 molar ratio of the Grignard reagent to PCl₃ is required to ensure complete substitution and formation of the desired triarylphosphine. The use of an anhydrous, aprotic solvent like tetrahydrofuran (THF) is imperative, as Grignard reagents are highly reactive towards protic sources, which would quench the reagent and halt the reaction.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

Magnesium turnings

-

1-Bromo-2,5-dimethylbenzene

-

Phosphorus trichloride (PCl₃)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Protocol:

-

Grignard Reagent Formation: a. Under an inert atmosphere (N₂ or Ar), add magnesium turnings (3.3 eq) to a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel. b. Add a small volume of anhydrous THF to cover the magnesium. c. In the dropping funnel, prepare a solution of 1-bromo-2,5-dimethylbenzene (3.0 eq) in anhydrous THF. d. Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate spontaneously (indicated by bubbling and heat), gently warm the flask or add a crystal of iodine. e. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure all magnesium has reacted. f. Cool the resulting Grignard solution to 0°C in an ice bath.

-

Reaction with PCl₃: a. Prepare a solution of phosphorus trichloride (1.0 eq) in anhydrous THF in a separate, dry dropping funnel. b. Add the PCl₃ solution dropwise to the stirred Grignard reagent at 0°C. A white precipitate (magnesium salts) will form. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

-

Work-up and Purification: a. Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product. e. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol) or by column chromatography on silica gel.

Applications in Catalysis and Drug Development

Tertiary phosphines are cornerstone ligands in transition-metal catalysis.[6] The specific utility of this compound stems from its electronic and steric properties. The methyl groups are electron-donating, increasing the electron density on the phosphorus atom. This enhances its ability to coordinate to a metal center and promotes key steps in catalytic cycles, such as oxidative addition.

Role in Cross-Coupling Reactions

The bulky nature of this ligand is particularly advantageous in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[3][7]

-

Mechanism Insight: The steric bulk facilitates the reductive elimination step—the final, product-forming step in many cross-coupling cycles. By creating a crowded coordination sphere around the metal, the ligand promotes the expulsion of the newly formed molecule, regenerating the active catalyst. This leads to higher turnover numbers and overall reaction efficiency.

-

Practical Example (Suzuki-Miyaura Coupling): In the coupling of an aryl halide with an aryl boronic acid, a palladium catalyst coordinated to this compound can efficiently catalyze the formation of a new carbon-carbon bond, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[8]

Structural Diagram of Catalytic Role

Caption: Role of the phosphine ligand (L) in a generic Pd-catalyzed cross-coupling cycle.

Safety and Handling

Hazard Profile:

Handling and Storage Recommendations:

-

Inert Atmosphere: Many tertiary phosphines are sensitive to air and can oxidize to the corresponding phosphine oxide over time.[11] For long-term storage and in reactions where ligand integrity is crucial, handling under an inert atmosphere (nitrogen or argon) is recommended.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[9]

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Aspira Chemical. Tris(3,5-dimethylphenyl)phosphine, 98%. Aspira Chemical. [Link]

-

Air Liquide. SAFETY DATA SHEET Phosphine. Air Liquide. [Link]

-

Buchwald, S. L., et al. (2000). Synthesis of a Triphenylphosphine Reagent on Non-Cross-Linked Polystyrene Support: Application to the Staudinger/Aza-Wittig Reaction. Organic Letters, 2(24), 3893–3896. [Link]

-

PubChem. Phosphine, tris(3,5-dimethylphenyl)-. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Tris(3,5-dimethylphenyl)phosphine. Cole-Parmer. [Link]

-

The Royal Society of Chemistry. (2022). Tertiary phosphines: preparation. In Organophosphorus Chemistry (Vol. 49). [Link]

-

Chemspace. Tris(4-methoxyphenyl)phosphine: A Key Ligand in Modern Chemistry. Chemspace. [Link]

-

Berda, E. B., et al. (2022). Versatile triphenylphosphine-containing polymeric catalysts and elucidation of structure-function relationships. ChemRxiv. [Link]

Sources

- 1. This compound | C24H27P | CID 2734884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tris(2,4-dimethylphenyl)phosphine | CymitQuimica [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. aksci.com [aksci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Tris(2,5-dimethylphenyl)phosphine physical and chemical properties

An In-Depth Technical Guide to Tris(2,5-dimethylphenyl)phosphine: Properties, Synthesis, and Applications

Introduction

This compound, also known as tri(2,5-xylyl)phosphine, is a tertiary phosphine that belongs to the class of bulky electron-rich phosphine ligands. Its unique structural and electronic characteristics, imparted by the methyl groups on the phenyl rings, make it a valuable tool in coordination chemistry and homogeneous catalysis. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis protocols, and key applications for researchers and professionals in chemistry and drug development.

The defining feature of this ligand is the strategic placement of methyl groups at the ortho (position 2) and meta (position 5) positions of the phenyl rings. This substitution pattern creates significant steric bulk around the central phosphorus atom, influencing the coordination geometry and stability of its metal complexes. Simultaneously, the electron-donating nature of the methyl groups enhances the electron density on the phosphorus atom, increasing its basicity and nucleophilicity compared to less substituted triarylphosphines like triphenylphosphine.

Molecular Structure and Core Properties

The structure of this compound features a central phosphorus atom bonded to three 2,5-dimethylphenyl (xylyl) groups. This arrangement results in a distinct steric and electronic profile that governs its reactivity and utility as a ligand.

Caption: 2D molecular structure of this compound.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| IUPAC Name | tris(2,5-dimethylphenyl)phosphane | [1] |

| Synonyms | Tri(2,5-xylyl)phosphine, Phosphine, tris(2,5-dimethylphenyl)- | [1] |

| CAS Number | 115034-38-3 | [1] |

| Molecular Formula | C₂₄H₂₇P | [1] |

| Molecular Weight | 346.4 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 161-167 °C (for the 3,5-isomer, typical for related isomers) | [2][3] |

| Solubility | Soluble in many organic solvents like THF, diethyl ether, and toluene. Insoluble in water. | [4] |

| Stability | Air-sensitive; requires handling and storage under an inert atmosphere. | [2] |

Chemical Reactivity and Ligand Profile

The chemical behavior of this compound is dictated by the interplay of its steric and electronic properties.

Steric Properties

The ortho-methyl groups on each of the three phenyl rings create significant steric hindrance around the phosphorus center. This steric bulk is a critical design feature that provides several advantages in catalysis:

-

Stabilization of Metal Centers: The bulky ligand can stabilize low-coordinate, reactive metal species by preventing ligand dissociation or undesirable side reactions.

-

Control of Reactivity and Selectivity: The steric environment can influence the binding of substrates to the metal center, thereby controlling the regioselectivity and stereoselectivity of a catalytic reaction.

Electronic Properties

The six methyl groups are electron-donating, which increases the electron density at the phosphorus atom. This has two primary consequences:

-

Enhanced σ-Donation: The phosphine acts as a strong σ-donor ligand, which can promote key catalytic steps such as oxidative addition by stabilizing the resulting higher oxidation state of the metal.[2]

-

Increased Nucleophilicity: The electron-rich phosphorus lone pair makes the compound a potent nucleophile, enabling its use in phosphine-catalyzed reactions.[5]

Key Reactions

-

Oxidation: Like other tertiary phosphines, this compound is susceptible to oxidation.[2] It readily reacts with oxygen or other oxidizing agents to form the corresponding phosphine oxide, this compound oxide. This reactivity necessitates handling the compound under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.[2] The oxidation can be monitored by ³¹P NMR spectroscopy, where a characteristic downfield shift is observed upon formation of the P=O bond.[6]

-

Coordination to Transition Metals: The primary application of this phosphine is as a ligand for transition metals. It forms stable complexes with a wide range of metals, including palladium, rhodium, copper, and gold.[2][3][7] The formation of these complexes can be observed via techniques like ³¹P{¹H} NMR spectroscopy, which shows a significant coordination shift in the phosphorus signal upon binding to a metal center.[2]

Synthesis Protocol: Grignard-Based Approach

The most common and direct method for synthesizing triarylphosphines is through the reaction of a Grignard reagent with phosphorus trichloride (PCl₃).[2] This method is highly effective for producing this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Causality and Experimental Choices: This protocol relies on the nucleophilic character of the organomagnesium compound (Grignard reagent) to displace the chloride ions from the electrophilic phosphorus center of PCl₃.[8][9] The use of anhydrous solvents and an inert atmosphere is critical because Grignard reagents and the final phosphine product are highly reactive with water and oxygen.[2] Low-temperature addition of the Grignard reagent to PCl₃ helps to control the exothermic reaction and minimize the formation of byproducts.

Materials and Equipment:

-

1-Bromo-2,5-dimethylbenzene

-

Magnesium turnings

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Schlenk line or glovebox for inert atmosphere operations

-

Three-neck round-bottom flask, dropping funnel, condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Grignard Reagent Preparation: a. Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a dry three-neck flask equipped with a condenser and a dropping funnel. b. Add a small volume of anhydrous THF or Et₂O to cover the magnesium. c. Dissolve 1-bromo-2,5-dimethylbenzene in anhydrous solvent and add it to the dropping funnel. d. Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle reflux), a small crystal of iodine can be added as an initiator. e. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent, 2,5-dimethylphenylmagnesium bromide.

-

Reaction with Phosphorus Trichloride: a. In a separate dry flask under an inert atmosphere, dissolve phosphorus trichloride in anhydrous THF or Et₂O. b. Cool the PCl₃ solution to 0 °C or lower using an ice bath. c. Transfer the freshly prepared Grignard reagent to a dropping funnel and add it dropwise to the cold PCl₃ solution with vigorous stirring. A 3:1 molar ratio of Grignard reagent to PCl₃ should be used. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Workup and Isolation: a. Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of a saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). c. Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate. d. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: a. The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and dichloromethane, to yield a colorless crystalline solid.[2]

Applications in Catalysis

This compound and structurally similar bulky, electron-rich phosphines are crucial ligands in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[10] While specific examples citing the 2,5-isomer are less common than for its 3,5-isomer, its properties make it a suitable candidate for reactions such as:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.

-

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.

-

Heck Reaction: Formation of C-C bonds between aryl halides and alkenes.

-

Sonogashira Coupling: Formation of C-C bonds between aryl halides and terminal alkynes.

In these catalytic cycles, the phosphine ligand facilitates the key steps of oxidative addition and reductive elimination at the metal center, and its steric bulk can promote the desired reductive elimination step to turn over the catalyst.[2]

Safety and Handling

As a reactive organophosphorus compound, this compound requires careful handling.

-

Hazards: The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[11][12] Phosphines, in general, are toxic.[13][14]

-

Handling: Always handle in a well-ventilated area, preferably within a fume hood or glovebox.[12][15] Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid generating dust.[12]

-

Storage: Due to its air sensitivity, it must be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[2] Store in a cool, dry place away from oxidizing agents and sources of ignition.

Conclusion

This compound is a specialized triarylphosphine ligand whose value stems from a carefully designed molecular architecture. The combination of significant steric bulk and enhanced electron-donating properties makes it an effective component in stabilizing reactive metal centers and promoting challenging catalytic transformations. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is essential for its successful application in advanced chemical research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Material for an unspecified article. [Link]

-

Air Liquide. SAFETY DATA SHEET - Phosphine. [Link]

-

PubChem. Phosphine, tris(3,5-dimethylphenyl)-. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis and Properties of Phenyl Phosphines with Meta-Positioned Methyl Groups and the X-ray Structure of Tris(3,5-dimethyl-4-methoxyphenyl)phosphine. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Tris(3,5-dimethylphenyl)phosphine. [Link]

-

Royal Society of Chemistry. Tertiary phosphines: preparation and reactivity. [Link]

-

ChemRxiv. Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. [Link]

-

PubChem. Phosphine, tris(2,6-dimethylphenyl)-. National Center for Biotechnology Information. [Link]

-

Wikipedia. Dimethylphenylphosphine. [Link]

-

ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. [Link]

-

Royal Society of Chemistry. Tertiary phosphines: preparation. [Link]

-

ResearchGate. Molecular and crystal structures of tris(3-methylphenyl)phosphine and its chalcogenides. [Link]

-

ResearchGate. Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands... [Link]

-

ChemRxiv. Versatile triphenylphosphine-containing polymeric catalysts and elucidation of structure-function relationships. [Link]

-

Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]

-

University of Durham. 31 Phosphorus NMR. [Link]

-

YouTube. Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. [Link]

Sources

- 1. This compound | C24H27P | CID 2734884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Dimethylphenylphosphine - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. books.rsc.org [books.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. alsafetydatasheets.com [alsafetydatasheets.com]

- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 15. aksci.com [aksci.com]

An In-Depth Technical Guide to Tris(2,5-dimethylphenyl)phosphine: Structure, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the development of sophisticated ligands has been a driving force behind the advancement of transition metal catalysis. Among these, bulky and electron-rich phosphines have emerged as a class of ligands capable of facilitating challenging cross-coupling reactions with high efficiency and broad substrate scope. This technical guide provides a comprehensive overview of Tris(2,5-dimethylphenyl)phosphine, a prominent member of this ligand class. We will delve into its structural characteristics, provide a detailed synthesis protocol, and explore its applications in pivotal catalytic transformations, offering insights for researchers and professionals in drug development and chemical synthesis.

Structure and Physicochemical Properties

This compound is a tertiary phosphine characterized by the presence of three 2,5-dimethylphenyl (or m-xylyl) substituents attached to a central phosphorus atom. This substitution pattern imparts significant steric bulk and electron-donating properties to the ligand, which are crucial for its catalytic activity.

The IUPAC name for this compound is tris(2,5-dimethylphenyl)phosphane .[1]

Key Physicochemical Data:

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇P | [1] |

| Molecular Weight | 346.4 g/mol | [1] |

| CAS Number | 115034-38-3 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in many organic solvents such as toluene, THF, and dichloromethane. |

The steric hindrance provided by the methyl groups in the ortho and meta positions of the phenyl rings creates a bulky coordination sphere around the metal center. This bulkiness is instrumental in promoting the reductive elimination step in catalytic cycles and can also influence the stability of the catalytic species. Electronically, the methyl groups are electron-donating, which increases the electron density on the phosphorus atom and, consequently, on the metal center to which it is coordinated. This enhanced electron density facilitates the oxidative addition step, particularly with challenging substrates like aryl chlorides.

Figure 1: 2D Structure of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of triarylphosphines, including this compound, is through the reaction of a phosphorus trihalide with an appropriate Grignard reagent.[2][3]

Experimental Protocol: Synthesis via Grignard Reaction

Reaction Scheme:

3 (2,5-(CH₃)₂C₆H₃)MgBr + PCl₃ → P(C₆H₃(CH₃)₂)₃ + 3 MgBrCl

Materials:

-

1-Bromo-2,5-dimethylbenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine.

-

Under an inert atmosphere (nitrogen or argon), add a solution of 1-bromo-2,5-dimethylbenzene in anhydrous THF dropwise to the magnesium turnings.

-

Initiate the reaction by gentle heating. Once the reaction starts, maintain a steady reflux by controlling the addition rate of the aryl bromide solution.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the Grignard reagent via the dropping funnel with vigorous stirring. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain a crude solid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield this compound as a white crystalline solid.

-

Applications in Catalysis

This compound is a highly effective ancillary ligand in a variety of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-rich nature are key to its success in promoting reactions that are often challenging with less sophisticated ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The use of bulky, electron-rich phosphine ligands like this compound has been shown to be particularly effective for the coupling of unactivated and sterically hindered aryl chlorides.[4] These substrates are often unreactive with traditional phosphine ligands.

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The electron-donating nature of this compound enhances the electron density on the palladium(0) center, facilitating the oxidative addition of the aryl halide. This is particularly crucial for the activation of the strong C-Cl bond in aryl chlorides.

-

Transmetalation: The bulky nature of the ligand can promote the formation of a monoligated palladium species, which is believed to be highly reactive in the transmetalation step with the organoboron reagent.

-

Reductive Elimination: The steric hindrance of the ligand promotes the reductive elimination of the biaryl product, regenerating the active palladium(0) catalyst.

Sources

- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103788129B - A kind of preparation method of trialkylphosphine oxide - Google Patents [patents.google.com]

- 3. books.rsc.org [books.rsc.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

A Researcher's Guide to Tris(2,5-dimethylphenyl)phosphine: Navigating Solubility in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Tris(2,5-dimethylphenyl)phosphine: Structure and Significance

This compound, also known as tri(2,5-xylyl)phosphine, is a tertiary phosphine ligand characterized by the presence of three sterically demanding 2,5-dimethylphenyl substituents attached to a central phosphorus atom. This structural feature imparts unique electronic and steric properties that are highly valued in organometallic chemistry and catalysis.

The bulky nature of the 2,5-dimethylphenyl groups creates a large cone angle, which can influence the coordination chemistry around a metal center, often promoting specific catalytic activities and selectivities.[1] Tertiary phosphines, in general, are crucial ligands in a wide array of transition metal-catalyzed reactions, including cross-coupling reactions (such as Suzuki, Heck, and Stille couplings), hydrogenations, and hydroformylations.[1][2] They are prized for their ability to stabilize metal complexes and for the tunability of their steric and electronic properties by modifying the substituents on the phosphorus atom.[1][2][3]

Metal phosphine complexes are typically lipophilic, leading to good solubility in organic solvents, a key attribute for their application in homogeneous catalysis.[2]

Understanding the Solubility of Phosphine Ligands

The solubility of a solid organic compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For triarylphosphines, the key factors influencing their solubility include:

-

Polarity: The polarity of both the phosphine and the solvent is a primary determinant of solubility. As a relatively nonpolar molecule, this compound is expected to be more soluble in nonpolar or weakly polar organic solvents.

-

Molecular Size and Shape: The large, bulky nature of the 2,5-dimethylphenyl groups can impact how the molecule packs in a crystal lattice and how it interacts with solvent molecules.

-

Temperature: The solubility of solids in liquids generally increases with temperature. This relationship is fundamental to techniques like recrystallization.

Given its hydrocarbon-rich structure, this compound is anticipated to exhibit good solubility in aromatic hydrocarbons (e.g., toluene, benzene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., tetrahydrofuran, diethyl ether), and lower solubility in polar protic solvents (e.g., ethanol, methanol) and highly nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane).

Qualitative Solubility Assessment

A preliminary assessment of solubility can be invaluable for solvent screening in reaction development and purification. The following protocol provides a systematic approach to qualitatively determine the solubility of this compound in a range of common laboratory solvents.

Experimental Protocol: Qualitative Solubility Testing

-

Preparation: Dispense approximately 25 mg of this compound into a series of clean, dry, and labeled small test tubes.

-

Solvent Addition: To each test tube, add 0.75 mL of a selected solvent in three portions of 0.25 mL each.

-

Observation: After each addition, vigorously shake the test tube for at least 30 seconds and allow it to stand for another 30 seconds.[4]

-

Classification: Observe the mixture and classify the solubility as:

-

Soluble: The solid dissolves completely.

-

Partially Soluble: A significant portion of the solid dissolves.

-

Insoluble: No significant amount of the solid dissolves.

-

-

Solvent Selection: A range of solvents with varying polarities should be tested, such as water, ethanol, acetone, ethyl acetate, toluene, dichloromethane, and hexane.

This initial screening will provide a practical understanding of suitable solvent systems for further quantitative analysis or for direct application in synthesis.

Quantitative Determination of Solubility: A Methodological Approach

For applications requiring precise knowledge of solubility, such as process development, scale-up, and crystallographic studies, a quantitative determination is essential. The gravimetric method is a reliable and widely used technique for measuring the solubility of a solid in a liquid.[5][6]

Experimental Protocol: Gravimetric Solubility Determination

This protocol outlines the steps to determine the solubility of this compound at a specific temperature.

-

Sample Preparation: Prepare a saturated solution by adding an excess of this compound to a known volume of the chosen solvent in a sealed vial or flask.

-

Equilibration: Place the sealed container in a temperature-controlled environment (e.g., a shaker bath or a stirred heating block) set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated pipette to prevent premature crystallization.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can then be calculated in various units, such as g/100 mL or mol/L.

The following diagram illustrates the workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Data Presentation

The results of the quantitative solubility measurements should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Toluene | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Conclusion

References

-

ResearchGate. (n.d.). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. Retrieved from [Link]

-

Dalal Institute. (n.d.). Tertiary Phosphine as Ligand. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Phosphine Ligands. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

Sources

Introduction: The Role of Sterically Demanding Phosphines in Modern Synthesis

An In-Depth Technical Guide to the Air Stability and Handling of Tris(2,5-dimethylphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This compound is a tertiary phosphine ligand that belongs to the broader class of triarylphosphines, which are fundamental tools in synthetic chemistry. These compounds are particularly crucial as ligands for transition-metal catalysts in a vast array of chemical transformations, including cross-coupling reactions that are central to pharmaceutical and materials science development. The efficacy of a phosphine ligand is dictated by a delicate balance of its electronic and steric properties. This compound is distinguished by the presence of two methyl groups on each of its three phenyl rings, one of which is in the ortho position relative to the phosphorus atom. This substitution pattern imparts significant steric bulk, which can be advantageous for promoting challenging reductive elimination steps in catalytic cycles and stabilizing low-coordinate metal centers.

However, the utility of any phosphine ligand is intrinsically linked to its stability and ease of handling. The phosphorus(III) center is susceptible to oxidation to a phosphorus(V) phosphine oxide, a reaction that deactivates the ligand and can compromise the reproducibility and yield of a catalytic process.[1] This guide serves as a comprehensive technical resource on the air stability, degradation pathways, and proper handling protocols for this compound, providing researchers with the foundational knowledge required to utilize this valuable reagent with confidence and precision.

Section 1: Physicochemical Profile and Structural Analysis

The key to understanding the stability and reactivity of this compound lies in its unique molecular structure. The three 2,5-dimethylphenyl substituents create a distinct steric and electronic environment around the central phosphorus atom.

Electronic Properties: As a triarylphosphine, it is generally less prone to oxidation than its trialkylphosphine counterparts.[1] The aromatic rings allow for some delocalization of the lone pair of electrons on the phosphorus atom, reducing its nucleophilicity and, consequently, its reactivity towards atmospheric oxygen.[1] However, the six methyl groups are electron-donating, which slightly increases the electron density on the phosphorus center compared to an unsubstituted triphenylphosphine. This increased electron density can make it more susceptible to oxidation than other triarylphosphines that lack such activating groups.[2]

Steric Hindrance: The most defining feature of this ligand is its steric bulk. The methyl groups in the ortho- (position 2) and meta- (position 5) positions of the phenyl rings create a protective "cone" around the phosphorus atom. This steric shielding kinetically hinders the approach of molecular oxygen, significantly slowing the rate of oxidation.[1][3] This steric protection is a critical factor contributing to its overall stability.

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₇P | [4] |

| Molecular Weight | 346.44 g/mol | |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 161-167 °C | [5] |

| Primary Hazard | Air-sensitive, potential skin and eye irritant | [6][7] |

Section 2: Air Stability and Proposed Oxidation Pathway

While generally more robust than many other classes of phosphines, this compound is not indefinitely stable in the presence of air. Its oxidation is a critical consideration for storage and reaction setup.

Mechanism of Aerobic Oxidation: The oxidation of triarylphosphines in the presence of air and ambient light is generally understood to proceed through a radical-mediated pathway.[2][8] The process can be initiated by light, which promotes the formation of a phosphine radical cation. This highly reactive species can then react with molecular oxygen (a diradical) to generate a peroxy radical, which ultimately leads to the formation of two equivalents of the corresponding phosphine oxide.[2]

While triarylphosphines are often described as "air-stable" for practical purposes on the benchtop for short periods, long-term exposure or specific conditions can lead to degradation.[9] For instance, certain surfaces like activated carbon can catalyze the air-oxidation of even robust triarylphosphines at room temperature.[10][11]

Caption: Proposed radical pathway for the aerobic oxidation of triarylphosphines.

Section 3: Standard Protocols for Safe Handling and Storage

Given its sensitivity to atmospheric oxygen, establishing rigorous handling and storage procedures is paramount to preserving the integrity of this compound and ensuring experimental reproducibility. The following protocols are based on best practices for air-sensitive reagents and information derived from safety data sheets for structurally similar compounds.[6][7][12]

Recommended Storage:

-

Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon). The original manufacturer's packaging (such as a Sure/Seal™ bottle) should be used whenever possible.

-

Temperature: Keep containers in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[6][12]

-

Container: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[7]

Laboratory Handling Workflow: Handling should always be performed using standard inert atmosphere techniques, such as a glovebox or a Schlenk line.

Caption: Standard workflow for handling solid air-sensitive phosphine ligands.

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[6][7]

-

Avoid inhalation of dust; handle the solid material in a well-ventilated area or under inert conditions to prevent dust generation.[7][13]

Section 4: Experimental Protocol: Assessing Air Stability via ³¹P NMR Spectroscopy

To quantitatively assess the stability of this compound under specific laboratory conditions, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct and informative method. This protocol allows for the direct observation and quantification of the parent phosphine and its corresponding oxide.[1]

Objective: To determine the rate of oxidation of this compound in a chosen solvent when exposed to air.

Materials:

-

This compound

-

Anhydrous, deuterated solvent (e.g., CDCl₃, Benzene-d₆)

-

NMR tubes with sealable caps (e.g., J. Young tubes)

-

Internal standard (optional, e.g., triphenyl phosphate)

-

Glovebox or Schlenk line

Procedure:

-

Sample Preparation (Time = 0):

-

Inside a glovebox, accurately weigh ~15-20 mg of this compound into a clean, dry vial.

-

If using an internal standard for precise quantification, add a known mass to the vial.

-

Dissolve the solid(s) in ~0.7 mL of the chosen anhydrous, degassed deuterated solvent.

-

Transfer the solution to an NMR tube and seal it under the inert atmosphere.

-

-

Initial NMR Spectrum (T₀):

-

Acquire a ³¹P{¹H} NMR spectrum of the freshly prepared sample. This is the baseline measurement. The spectrum should show a single major peak for the phosphine. Note its chemical shift and integration.

-

-

Controlled Exposure:

-

Carefully unseal the NMR tube in a controlled environment (e.g., on the benchtop) to expose the solution to the laboratory atmosphere.

-

-

Time-Course Monitoring:

-

Acquire subsequent ³¹P{¹H} NMR spectra at regular intervals (e.g., every 1, 6, 12, or 24 hours, depending on the expected rate of oxidation).

-

-

Data Analysis:

-

For each spectrum, identify the peak corresponding to this compound and the new peak corresponding to its phosphine oxide (this compound oxide). The oxide peak will appear at a significantly different chemical shift.

-

Calculate the percentage of phosphine remaining at each time point using the relative integration of the two peaks: % Phosphine = [Integration(Phosphine) / (Integration(Phosphine) + Integration(Oxide))] x 100%

-

Plot the percentage of phosphine remaining versus time to visualize the stability profile.

-

Caption: Experimental workflow for quantifying phosphine air stability via ³¹P NMR.

Section 5: Implications for Catalysis and Drug Development

Understanding the stability of this compound is not merely an academic exercise; it has profound practical consequences.

-

Reproducibility in Catalysis: In catalytic reactions, where the ligand is often used in substoichiometric amounts (e.g., 1-5 mol%), even minor degradation can lead to significant variations in reaction rate, yield, and selectivity. The formation of phosphine oxide can poison the catalyst or alter the nature of the active species.[1]

-

Process Development: For drug development and scale-up, the use of air-sensitive reagents can introduce significant engineering challenges and costs. Choosing a ligand with a well-characterized and manageable stability profile is crucial for developing robust and scalable synthetic routes.

Conclusion

This compound is a valuable ligand whose utility is defined by its significant steric bulk. While its triarylphosphine backbone provides a degree of inherent stability compared to trialkylphosphines, its electron-donating methyl groups and susceptibility to radical-mediated oxidation necessitate careful handling. By adhering to strict inert atmosphere techniques for storage and handling, and by leveraging analytical methods such as ³¹P NMR spectroscopy to quantify its stability under relevant conditions, researchers can confidently and reproducibly harness the full potential of this powerful synthetic tool. This guide provides the foundational knowledge and practical protocols to ensure its effective implementation in research, development, and beyond.

References

-

Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. National Center for Biotechnology Information. [Link][10]

-

Predicting the Air Stability of Phosphines | Request PDF. ResearchGate. [Link][2]

-

Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Publications. [Link][9]

-

Reaction of Triarylphosphine Radical Cations Generated from Photoinduced Electron Transfer in the Presence of Oxygen. ACS Publications. [Link][8]

-

Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Sustainable Chemistry & Engineering. [Link][11]

-

Oxidation of triarylphosphines and aryl methyl sulfides with hydrogen peroxide catalyzed by dioxovanadium(V) ion. PubMed. [Link][14]

-

Material Safety Data Sheet - Tris(3,5-dimethylphenyl)phosphine. Cole-Parmer. [Link][7]

-

Photoinduced oxidation of triphenylphosphine isolated in a low-temperature oxygen matrix. ScienceDirect. [Link][15]

-

Safety Data Sheet: Triphenylphosphine. Carl ROTH. [Link][16]

-

(PDF) Synthetic Applications of Triphenylphosphine. ResearchGate. [Link][17]

-

Synthesis and Properties of Phenyl Phosphines with Meta-Positioned Methyl Groups and the X-ray Structure of Tris(3,5-dimethyl-4-methoxyphenyl)phosphine. ResearchGate. [Link][18]

-

A General Strategy for Increasing the Air Stability of Phosphines Including Primary Phosphines. ResearchGate. [Link][19]

-

Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link][20]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. This compound | C24H27P | CID 2734884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. aksci.com [aksci.com]

- 14. Oxidation of triarylphosphines and aryl methyl sulfides with hydrogen peroxide catalyzed by dioxovanadium(V) ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

- 21. youtube.com [youtube.com]

Introduction: The Indispensable Role of Phosphine Ligands in Modern Catalysis

An In-depth Technical Guide to the Electronic and Steric Properties of Phosphine Ligands

Phosphine ligands (PR₃) represent a cornerstone of contemporary coordination chemistry and homogeneous catalysis, integral to synthetic transformations ranging from pharmaceutical manufacturing to materials science.[1][2] Their remarkable utility is not accidental; it arises from the predictable and systematic tunability of their electronic and steric properties, achieved by modifying the organic substituents (R) bound to the phosphorus atom.[1][3] This capacity for fine-tuning allows chemists to exert precise control over the reactivity, selectivity, and stability of transition metal complexes, making phosphines a preeminent class of "spectator" ligands.[4][5] While they tend to avoid direct participation in the chemical reaction, their influence on the metal center's properties is profound.[5][6]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core principles that govern the electronic and steric effects of phosphine ligands. We will delve into the theoretical underpinnings, the quantitative descriptors used to characterize these properties, and the detailed experimental methodologies required for their determination.

Pillar 1: The Electronic Character of Phosphine Ligands

The electronic influence of a phosphine ligand on a metal center is a duality of two primary interactions: σ-donation from the phosphorus lone pair to the metal and π-acceptance from the metal into the ligand's orbitals. The balance of these interactions dictates the electron density at the metal center, which in turn governs its catalytic activity.

σ-Donation and π-Acceptance: A Synergistic Bond

Every phosphine ligand acts as a Lewis base, donating its lone pair of electrons to an empty orbital on the metal center to form a strong σ-bond.[1] This is the ligand's primary electronic contribution. The strength of this σ-donation is directly influenced by the nature of the R groups on the phosphorus.

-

Electron-donating R groups (e.g., alkyls like methyl, ethyl, tert-butyl) increase the electron density on the phosphorus atom. This enhances the nucleophilicity of the lone pair, making the ligand a stronger σ-donor.[5]

-

Electron-withdrawing R groups (e.g., aryls, alkoxy groups, or halogens) decrease the electron density on phosphorus, weakening its σ-donor capability.[3][5]

Concurrently, phosphine ligands can act as π-acceptors, or π-acids. This involves the back-donation of electron density from occupied d-orbitals on the metal into empty σ* (antibonding) orbitals of the P-R bonds.[3][7] This π-backbonding strengthens the metal-ligand bond and delocalizes electron density away from the metal. The extent of π-acceptance is also governed by the R groups. Electronegative substituents lower the energy of the P-R σ* orbitals, making them more accessible for back-donation and thus enhancing the ligand's π-acid character.[3][4]

The synergistic interplay of these bonding components is crucial. A strong σ-donating ligand increases the electron density on the metal, which in turn enhances the metal's ability to engage in π-backbonding with other ligands, such as carbon monoxide (CO).[3][4]

Caption: σ-Donation and π-Backbonding in a Metal-Phosphine Complex.

Quantifying Electronic Effects: The Tolman Electronic Parameter (TEP)

To move from qualitative descriptions to a quantitative framework, the late Dr. Chadwick A. Tolman developed the Tolman Electronic Parameter (TEP).[8] This widely adopted metric provides a robust measure of a ligand's net electron-donating ability.[9] The causality behind this experiment is elegant: a more strongly electron-donating phosphine will increase the electron density at the metal center. This excess electron density is then delocalized via π-backbonding to co-ligands, specifically CO.[4][6] Increased backbonding into the π* antibonding orbitals of CO weakens the C-O bond, resulting in a lower infrared stretching frequency (ν(CO)).[3][7]

Therefore, the TEP is defined as the A₁ symmetric C-O vibrational stretching frequency (in cm⁻¹) of a nickel complex, [LNi(CO)₃], where L is the phosphine of interest.[8][9]

-

Strongly donating ligands (e.g., P(t-Bu)₃) result in lower ν(CO) values.

-

Strongly withdrawing ligands (e.g., PF₃) result in higher ν(CO) values.

While the original method using toxic Ni(CO)₄ is still a benchmark, alternative metal complexes, such as those of rhodium, are now commonly used to determine TEP values through established linear correlations.[10][11]

Pillar 2: The Steric Properties of Phosphine Ligands

The steric bulk, or size, of a phosphine ligand is as critical as its electronic nature.[12] Steric hindrance dictates the number of ligands that can coordinate to a metal center, influences the geometry of the resulting complex, and can create a specific "pocket" around the active site that controls substrate approach and product selectivity.[4][6]

Quantifying Steric Bulk: The Tolman Cone Angle (θ)

To quantify this crucial physical property, Tolman also introduced the concept of the ligand cone angle (θ).[13] It is defined as the apex angle of a cone, with the metal center at the vertex, that just encloses the van der Waals radii of the outermost atoms of the ligand's substituents.[10][13] This measurement is standardized by assuming a metal-phosphorus bond length of 2.28 Å.[4][14]

-

Small cone angles (e.g., PMe₃, 118°) indicate less bulky ligands, allowing for higher coordination numbers.

-

Large cone angles (e.g., P(t-Bu)₃, 182°) indicate very bulky ligands, which favor the formation of low-coordinate, coordinatively unsaturated complexes—often the most active catalysts.[4][6]

Originally determined using physical CPK models, cone angles are now more accurately calculated from single-crystal X-ray diffraction data or computational models.[10][15]

Caption: The Tolman Cone Angle (θ) quantifies ligand steric bulk.

Beyond the Cone Angle: Percent Buried Volume (%Vbur)

While the cone angle is an invaluable tool, it is an idealized model. An alternative and complementary parameter is the percent buried volume (%Vbur). This metric calculates the percentage of the coordination sphere around a metal that is occupied by the ligand.[12][16] Unlike the cone angle, %Vbur can account for the specific shape and orientation of complex, asymmetric ligands more accurately, providing a more nuanced view of the steric environment.[16]

Data Presentation: A Comparative Summary of Common Phosphine Ligands

The selection of a phosphine ligand for a specific catalytic application is a process of balancing electronic and steric demands. The following table provides a reference for some of the most commonly used phosphine ligands.

| Ligand | Substituents (R) | Tolman Electronic Parameter (TEP, cm⁻¹) | Tolman Cone Angle (θ, °) |

| P(t-Bu)₃ | tert-Butyl | 2056.1 | 182 |

| PCy₃ | Cyclohexyl | 2056.4 | 170 |

| PEt₃ | Ethyl | 2061.7 | 132 |

| PMe₃ | Methyl | 2064.1 | 118 |

| PPh₃ | Phenyl | 2068.9 | 145 |

| P(OPh)₃ | Phenoxy | 2085.3 | 128 |

| P(OMe)₃ | Methoxy | 2079.7 | 107 |

| PF₃ | Fluoro | 2110.8 | 104 |

Data compiled from multiple sources.[4][15]

Experimental Protocols: A Self-Validating System

Accurate characterization is the bedrock of catalyst development. The following protocols describe validated methods for determining the key properties of phosphine ligands.

Protocol 1: Determination of the Tolman Electronic Parameter (TEP) via FT-IR Spectroscopy

Objective: To measure the A₁ ν(CO) stretching frequency of a [LMo(CO)₅] or related metal carbonyl complex to determine the TEP of a phosphine ligand (L).[10][17] Molybdenum complexes are often used as safer alternatives to nickel tetracarbonyl.[10]

Methodology:

-

Complex Synthesis: In a nitrogen-filled glovebox or using Schlenk techniques, dissolve molybdenum hexacarbonyl [Mo(CO)₆] in an appropriate solvent (e.g., toluene). Add one equivalent of the phosphine ligand (L).[10]

-

Reaction: Heat the mixture under reflux for a specified period (e.g., 2 hours) to facilitate the substitution of one CO ligand with the phosphine ligand, forming the [LMo(CO)₅] complex.[10]

-

Sample Preparation: After cooling, take an aliquot of the reaction mixture and dilute it in a suitable IR-transparent solvent (e.g., hexane or dichloromethane) within a sealed IR cell with NaCl or KBr windows.

-

Data Acquisition: Record the Fourier-transform infrared (FT-IR) spectrum of the solution, focusing on the metal-carbonyl stretching region (typically 2200-1800 cm⁻¹).[1]

-

Analysis: Identify the A₁ symmetric ν(CO) band, which is typically the most intense band at the highest frequency in this region. The wavenumber (cm⁻¹) of this band is the key experimental value.[17]

-

TEP Calculation: Use established linear correlation equations to convert the measured ν(CO) from the molybdenum system to the benchmark [LNi(CO)₃] TEP value.

Caption: Workflow for the Experimental Determination of TEP.

Protocol 2: Determination of Tolman Cone Angle from Single-Crystal X-ray Data

Objective: To calculate the cone angle of a phosphine ligand from its crystallographically determined structure within a metal complex.[15][18]

Methodology:

-

Synthesis and Crystallization: Synthesize a suitable metal complex of the phosphine ligand. The choice of metal is not critical, but complexes that yield high-quality single crystals are preferred. Grow single crystals of the complex suitable for X-ray diffraction.[18]

-

X-ray Data Collection: Mount a suitable crystal on a goniometer and collect single-crystal X-ray diffraction data using a diffractometer.[18]

-

Structure Solution and Refinement: Process the collected diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates and bond lengths.[18]

-

Cone Angle Calculation:

-

Import the refined crystallographic information file (CIF) into a molecular visualization and analysis software package.

-

Normalize the experimental M-P bond length to the standard 2.28 Å defined by Tolman.

-

For each atom in the ligand's R groups, calculate its van der Waals radius.

-

Identify the outermost atoms that define the periphery of the cone.

-

Calculate the half-angles (βᵢ) between the M-P vector and the vectors from the metal to the edge of the van der Waals sphere of each peripheral atom.

-

The full cone angle (θ) is given by the average of the two largest half-angles: θ = ⅔ Σ (βᵢ).

-

Protocol 3: Characterization and Purity Assessment by ³¹P NMR Spectroscopy

Objective: To characterize the phosphine ligand and its metal complex and to assess its purity, particularly checking for oxidation.[19][20]

Methodology:

-

Sample Preparation: As phosphines are often air-sensitive, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox).[19][21] Dissolve a small amount of the phosphine ligand or its metal complex in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. Seal the tube securely.

-

Data Acquisition: Acquire a proton-decoupled ³¹P{¹H} NMR spectrum. ³¹P is a 100% abundant, spin ½ nucleus, providing high sensitivity.[20]

-

Analysis:

-

The chemical shift (δ) of the free ligand provides a characteristic fingerprint.

-

Upon coordination to a metal center, the ³¹P chemical shift will change significantly (Δδ), providing direct evidence of complex formation.

-

The presence of a second signal at a downfield position (typically δ ≈ +30 ppm) is indicative of the corresponding phosphine oxide (R₃P=O), a common impurity resulting from air oxidation. The integration of this signal relative to the phosphine signal allows for quantification of purity.[20]

-

Conclusion

The electronic and steric properties of phosphine ligands are not merely theoretical constructs; they are the fundamental design parameters that enable chemists to create highly efficient and selective catalysts. A thorough understanding and quantitative characterization of these properties, using robust methodologies like TEP and cone angle analysis, are essential for rational catalyst design. By systematically modulating the substituents on the phosphorus atom, researchers can navigate the vast chemical space of phosphine ligands to unlock new reactivity and address pressing challenges in drug development and chemical synthesis.

References

- University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Retrieved from The University of Manchester institutional repository.

- Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands.

- Phosphine Ligands. (n.d.).

-

Chemistry LibreTexts. (2023, May 3). 2.9: Phosphines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 3). 24.2D: Phosphine and Related Ligands. Retrieved from [Link]

-

Oohara, N., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Organometallics, 40(5), 624–632. [Link]

-

Darensbourg, D. J. (2009). Quantifying the Electron-Donating Strength of Phosphine Ligands. Journal of Chemical Education, 87(1), 95–97. [Link]

-

E-Content, CEC. (2016, February 24). The characteristics of tertiary phosphines as ligand and preparation of their complexes. [Video]. YouTube. [Link]

-

MDPI. (n.d.). Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization. Molecules. [Link]

-

OpenOChem Learn. (n.d.). Phosphine Ligands. Retrieved from [Link]

-

The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

-

ChemRxiv. (n.d.). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. Retrieved from [Link]

-

Royal Society of Chemistry. (2014, January 2). Chemistry Vignettes: Phosphine ligands. [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Ligand cone angle. Retrieved from [Link]

-

Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Tolman electronic parameter. Retrieved from [Link]

-

MDPI. (2023, April 28). X-ray Absorption Spectroscopy of Phosphine-Capped Au Clusters. Nanomaterials. [Link]

-

ACS Publications. (2018, April 12). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education. [Link]

-

ACS Publications. (n.d.). Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. Organometallics. [Link]

-

ACS Publications. (2020, June 3). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. Chemical Reviews. [Link]

-

Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

- ResearchGate. (n.d.). X-Ray crystal structure of the ligand 1.

-

RSC Publishing. (n.d.). Computational assessment on the Tolman cone angles for P-ligands. Retrieved from [Link]

-

RSC Publishing. (2022, March 16). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science. [Link]

-

Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

-

PubMed. (n.d.). Studying protein-ligand interactions using X-ray crystallography. Retrieved from [Link]

-

Grokipedia. (n.d.). Ligand cone angle. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 膦配體 [sigmaaldrich.com]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04277G [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. magritek.com [magritek.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

An In-depth Technical Guide to the Spectral Characteristics of Tris(2,5-dimethylphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Tris(2,5-dimethylphenyl)phosphine

This compound, also known as tri(2,5-xylyl)phosphine, is a bulky, electron-rich tertiary phosphine ligand with the chemical formula C24H27P and a molecular weight of 346.44 g/mol .[1] Its utility in organometallic chemistry and catalysis is derived from its unique steric and electronic properties. The presence of methyl groups at the ortho and meta positions of the phenyl rings creates a sterically hindered environment around the phosphorus atom, influencing the coordination geometry and reactivity of its metal complexes. This in-depth guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data of this compound, offering insights into its structural characterization.

Molecular Structure

The structure of this compound features a central phosphorus atom bonded to three 2,5-dimethylphenyl (xylyl) groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following sections detail the expected signals in ¹H, ¹³C, and ³¹P NMR spectra. Due to the limited availability of direct experimental data for the 2,5-isomer, the analysis includes comparisons with related xylyl phosphine isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.5 | Multiplet | 9H |

| ortho-CH₃ | ~2.3 | Singlet | 9H |

| meta-CH₃ | ~2.1 | Singlet | 9H |

The aromatic protons of the three xylyl rings are expected to appear as a complex multiplet in the range of 6.8-7.5 ppm. The six methyl groups will give rise to two distinct singlets, corresponding to the protons of the methyl groups at the ortho and meta positions of the phenyl rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The signals will be influenced by coupling to the phosphorus atom.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected P-C Coupling (JPC, Hz) |

| C-P (ipso) | 135 - 140 | ~20-30 |

| Aromatic C-H | 128 - 135 | Variable |

| Aromatic C-CH₃ | 138 - 142 | Variable |

| ortho-CH₃ | ~21 | - |

| meta-CH₃ | ~20 | - |

The carbon atoms directly bonded to the phosphorus (ipso-carbons) will appear as a doublet with a characteristic one-bond coupling constant (¹JPC). The other aromatic carbons will also exhibit coupling to the phosphorus atom, though with smaller coupling constants. The methyl carbons will appear as sharp singlets.

³¹P NMR Spectroscopy

³¹P NMR is particularly informative for phosphorus-containing compounds, providing a direct probe of the electronic environment of the phosphorus nucleus. For this compound, a single resonance is expected. The chemical shift is influenced by the steric bulk and electronic nature of the aryl groups. While specific data for the 2,5-isomer is scarce, related triarylphosphines such as tris(3,5-dimethylphenyl)phosphine show ³¹P chemical shifts in the range of -5 to -15 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 346.4.

Expected Fragmentation Pattern

The fragmentation of triarylphosphines in the mass spectrometer often involves the loss of the aryl substituents. A plausible fragmentation pathway for this compound is outlined below.

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for compounds like this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a multinuclear NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

³¹P NMR: Acquire a proton-decoupled ³¹P NMR spectrum. Use an external standard of 85% H₃PO₄ for referencing.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample like this compound, a direct insertion probe or a suitable ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) from a solution can be used. Gas chromatography-mass spectrometry (GC-MS) is also a viable option.

-

Ionization: Use an appropriate ionization method, such as electron ionization (EI) for GC-MS or a softer ionization technique like ESI.

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and expected fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and mass spectral data for this compound. While direct experimental data for this specific isomer is not widely available in the public domain, the analysis presented, based on its chemical structure and comparison with related compounds, offers a robust framework for its characterization. The provided protocols serve as a practical guide for researchers and scientists working with this and similar phosphine ligands.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Hill, N. D. D.; Boeré, R. T. Two tris(3,5-disubstituted phenyl)phosphines and their isostructural P oxides. Acta Crystallographica Section E2018 , 74(7), 889-894. [Link]

-

Canadian Science Publishing. Synthesis and characterisation of tris(2,4-xylyl)phosphane oxide and the heavier chalcogen derivatives of tris(2,4-xylyl)- and tris(3,5-xylyl)phosphane. [Link]

Sources

An In-Depth Technical Guide to the Commercial Availability and Application of Tris(2,5-dimethylphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Strategic Value of Tris(2,5-dimethylphenyl)phosphine in Modern Catalysis